Thermally Activated Carbamate Exchange: Zr(acac)₄ vs. Zr(tmhd)₄ in PU Reprocessing
In polyurethane (PU) thermoset reprocessing, Zr(acac)₄ undergoes an irreversible, thermally activated transformation that generates a more active carbamate-exchange catalyst, while the sterically bulkier analogue Zr(tmhd)₄ does not exhibit this activation. Stress relaxation analysis at 160 °C showed that 1.0 mol% Zr(acac)₄ provides a characteristic relaxation time (τ*) of 100 s, which is in the same practical range as the established organotin benchmark DBTDL (τ* = 72 s at 1.0 mol%) [1]. Above 140 °C, a marked change in relaxation time is observed exclusively for Zr(acac)₄-containing networks; no such change occurs for Zr(tmhd)₄ [2].
| Evidence Dimension | Stress relaxation time (τ*) at 160 °C for PU reprocessing |
|---|---|
| Target Compound Data | τ* = 100 s at 1.0 mol% loading |
| Comparator Or Baseline | DBTDL: τ* = 72 s at 1.0 mol%; Zr(tmhd)₄: no thermally activated relaxation change observed above 140 °C |
| Quantified Difference | Zr(acac)₄ is within a factor of 1.4 of the organotin standard; Zr(tmhd)₄ fails to show analogous activation |
| Conditions | Methylene diphenyl diisocyanate-based PU films; stress relaxation measured by DMA at 160 °C |
Why This Matters
For procurement targeting non-toxic PU reprocessing catalysts, Zr(acac)₄ is the only commercially available Zr β-diketonate that provides thermally tunable activity comparable to organotin catalysts, while Zr(tmhd)₄ lacks this critical functional advantage.
- [1] Sun, M. et al. (2023) 'Green Catalysts for Reprocessing Thermoset Polyurethanes', Macromolecules, 56(17), pp. 6978–6987. DOI: 10.1021/acs.macromol.3c01116. View Source
- [2] Kim, S. et al. (2024) 'Thermal Activation of Zirconium(IV) Acetylacetonate Catalysts to Enhance Polyurethane Synthesis and Reprocessing', Macromolecules, 57(13), pp. 6165–6175. DOI: 10.1021/acs.macromol.4c00625. View Source
